REACTION_CXSMILES
|
C[Li].Br[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:11][CH:12]=[N:13][N:14]=2)=[CH:6][CH:5]=1.C([Li])CCC.C([O:23][B:24](OC(C)C)[O:25]C(C)C)(C)C>O1CCCC1.O.C(O)(=O)C>[O:11]1[CH:12]=[N:13][N:14]=[C:10]1[C:7]1[CH:8]=[CH:9][C:4]([B:24]([OH:25])[OH:23])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C=1OC=NN1
|
Name
|
|
Quantity
|
415 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
78 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
222 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After an hour
|
Type
|
WAIT
|
Details
|
The reaction mixture was held at −65° C. for an hour
|
Type
|
TEMPERATURE
|
Details
|
warmed to −20° C.
|
Type
|
CUSTOM
|
Details
|
The resultant solid was isolated
|
Type
|
WASH
|
Details
|
washed with THF and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NN=C1)C1=CC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.96 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |